1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclobutyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOLEMWRZEERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 1-Substituted-4,5-Dibromo-1H-1,2,3-Triazole
A patented industrially applicable method provides a robust route to synthesize 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the cyclobutyl derivative, with high yield and operational simplicity. The process involves the following key steps:
Stepwise Synthetic Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution and cooling | Dissolve 1-cyclobutyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF), cool to −20 °C | Mass-to-volume ratio 1:6 (e.g., 2.50 g in 15 ml THF) |
| 2 | Grignard reagent addition | Add isopropylmagnesium chloride (2.0 M in THF) dropwise, mole ratio 1:1.15, stir 1 hour | Converts dibromo-triazole to intermediate organomagnesium species |
| 3 | Alcohol quenching | Add methyl alcohol dropwise (mole ratio ~1:1.15) | Quenches excess Grignard reagent |
| 4 | Second Grignard reagent addition | Add isopropylmagnesium chloride-lithium chloride composite solution (1.3 M in THF) dropwise at −10 °C, then warm to 10–20 °C, stir 1 hour | Promotes further functionalization |
| 5 | Carboxylation | Bubble carbon dioxide gas through reaction mixture at −10 °C for 15 minutes | Introduces carboxyl group at 4-position |
| 6 | Acidification and extraction | Add hydrochloric acid, extract with ethyl acetate, dry over anhydrous sodium sulfate | Isolates crude product |
| 7 | Purification and crystallization | Concentrate under reduced pressure, dissolve crude product in THF/DMF, add potassium carbonate and methyl iodide, react 24 hours at 25–40 °C | Methylation step to finalize product |
| 8 | Final isolation | Adjust aqueous layer pH to 1–5 with HCl, extract with ethyl acetate, concentrate, crystallize at 0 °C, filter and dry under vacuum at 40 °C | Yields pure 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid |
Yield and Purity
- The overall yield reported for the 1-cyclobutyl derivative is approximately 70% .
- The method is suitable for industrial scale-up due to relatively mild conditions and straightforward purification steps.
Reaction Scheme Summary
The process starts with the dibromo-substituted triazole, which undergoes selective metalation with Grignard reagents, followed by carboxylation with carbon dioxide to introduce the carboxylic acid group. Subsequent methylation and acid-base workup afford the final carboxylic acid product. This method avoids harsh conditions and uses commercially available reagents, making it practical for large-scale synthesis.
General Synthetic Approaches to 1,2,3-Triazole Derivatives
While the above method is specific to 1-substituted-4-carboxy triazoles, broader synthetic strategies for 1,2,3-triazoles inform the preparation of such compounds:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A widely used approach for constructing 1,2,3-triazole rings by cycloaddition of organic azides and terminal alkynes. However, this method typically produces 1,4-disubstituted triazoles and may require further functionalization to introduce carboxylic acid groups at the 4-position.
Metalation and carboxylation of halogenated triazoles: As in the method above, halogenated triazole intermediates can be selectively metalated (e.g., using Grignard reagents) and then reacted with electrophiles such as carbon dioxide to introduce carboxyl groups.
Synthesis from hydrazones or nitroolefins: Alternative routes involve cyclization reactions of hydrazones or nitroolefins with azides or other nitrogen sources under catalytic conditions, sometimes metal-free, to form triazole cores. These methods are more suited for diverse substitution patterns but less common for direct carboxylation at the 4-position.
Comparative Data Table of Key Preparation Parameters
| Parameter | Description | Optimal Range/Value | Comments |
|---|---|---|---|
| Solvent | THF or THF/DMF mixture | THF (15–20 ml per 2.5 g substrate), DMF (~1.5 ml for methylation step) | Good solubility and low temperature stability |
| Temperature (metalation) | Cooling during Grignard addition | −78 °C to 0 °C (typically −20 °C for cyclobutyl derivative) | Prevents side reactions and decomposition |
| Grignard reagent mole ratio | Grignard reagent to dibromo-triazole | 0.8–1.5 equivalents | Ensures complete metalation |
| Carbon dioxide mole ratio | CO2 to intermediate | 1–10 equivalents | Excess CO2 drives carboxylation to completion |
| Reaction time (metalation) | Stirring time after Grignard addition | 0.5–2 hours | Sufficient for complete reaction |
| Methylation conditions | Potassium carbonate and methyl iodide | 1 eq K2CO3, 0.4 eq MeI, 24 hours at 25–40 °C | Final functionalization step |
Research Findings and Industrial Relevance
The patented method demonstrates a high-yielding, scalable, and reproducible synthesis of 1-substituted-1,2,3-triazole-4-carboxylic acids, including the cyclobutyl derivative, suitable for pharmaceutical intermediates or material science applications.
The use of isopropylmagnesium chloride and its lithium chloride composite enhances the regioselectivity and yield of the carboxylation step, a critical improvement over earlier methods.
The method avoids the use of hazardous azides in the final steps, improving safety for industrial production.
The 70% yield for the cyclobutyl derivative compares favorably with other triazole syntheses, which often suffer from lower regioselectivity or require multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Cycloalkyl substituents (e.g., cyclohexyl) reduce aqueous solubility compared to ethyl or aminophenyl groups .
- Thermal Stability : 1,2,3-Triazole-4-carboxylic acids decompose via decarboxylation at ~175°C, as observed in 1-(4-ethoxyphenyl) derivatives .
- Tautomerism: Limited to compounds with formyl or keto groups (e.g., 5-formyl derivatives), absent in the target compound .
Biological Activity
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, characterized by its unique cyclobutyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections explore its biological activity in detail, supported by research findings and case studies.
Chemical Structure and Properties
Molecular Formula : C9H13N3O2
Molecular Weight : 195.22 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CC(C1)N2C(=C(N=N2)C(=O)O)C(=O)N
The presence of the cyclobutyl group contributes to the compound's steric and electronic properties, influencing its interactions with biological targets.
The mechanism of action for this compound involves its ability to interact with specific molecular targets. The triazole ring can act as a bioisostere, mimicking biologically active molecules. This allows it to bind to various enzymes and receptors, modulating their activity effectively .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively. For instance, related triazole compounds have demonstrated potency against various pathogens .
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have revealed promising results. A study highlighted that derivatives of 1H-1,2,3-triazole-4-carboxylic acids exhibited antiproliferative activity against leukemia cell lines. Specifically, one derivative showed comparable effectiveness to doxorubicin in inducing apoptosis in cancer cells .
Case Study 1: Antiproliferative Effects
In a comparative study involving several triazole derivatives, one compound demonstrated significant antiproliferative activity against multiple leukemia cell lines (e.g., K-562 and HL-60). The study utilized various assays to evaluate cell viability and apoptosis induction .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K-562 | 0.5 |
| Compound B | HL-60 | 0.8 |
| 1-Cyclobutyl Triazole | Jurkat | 0.6 |
Case Study 2: Xanthine Oxidase Inhibition
Another relevant study focused on the xanthine oxidase inhibition potential of triazole derivatives. Compounds were synthesized and evaluated for their ability to lower uric acid levels in vitro. The findings indicated that certain derivatives had IC50 values significantly lower than allopurinol, a standard treatment for hyperuricemia .
Research Findings Summary
The biological activity of this compound has been explored through various studies indicating its potential as an antimicrobial and anticancer agent. The unique structural features of this compound contribute to its biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid, and what experimental conditions optimize yield?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using cyclobutyl azides and propiolic acid derivatives. Key steps include:
- Cyclobutyl precursor preparation : Cyclobutane derivatives (e.g., 1-cyclobutylamine) can be functionalized via alkylation or amidation.
- Triazole formation : Reacting the azide with a terminal alkyne (e.g., ethyl propiolate) under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like DMF/H₂O (1:1) at 25–60°C .
- Carboxylic acid deprotection : Hydrolysis of the ester intermediate (e.g., using NaOH in aqueous THF) yields the final carboxylic acid.
- Optimization : Adjusting reaction time (6–24 hrs), temperature (room temp vs. 60°C), and catalyst loading (5–10 mol%) can improve yields (typically 60–85%).
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Key methods :
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclobutyl and triazole ring integration (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; triazole protons at δ 7.5–8.5 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity relationship (SAR) studies .
- Validation : Cross-reference melting points (if available) and IR spectra (carboxylic acid C=O stretch ~1700 cm⁻¹) with literature data .
Advanced Research Questions
Q. How can researchers address instability or decomposition during storage or reaction conditions?
- Stability challenges : The compound may degrade via cyclobutane ring strain or carboxylic acid decarboxylation under heat/light.
- Mitigation strategies :
- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) and desiccated conditions to prevent hydrolysis .
- Reaction handling : Avoid strong oxidizers (e.g., HNO₃) and minimize exposure to UV light. Use stabilizers like BHT (butylated hydroxytoluene) in solution .
- Decomposition products : Monitor for CO₂, CO, and NOx via gas chromatography if thermal degradation is suspected .
Q. What computational approaches predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. For example, the triazole ring’s electron-withdrawing nature may enhance interactions with enzyme active sites.
- Molecular docking : Simulate binding to target proteins (e.g., kinases or proteases) using software like AutoDock Vina. The cyclobutyl group’s steric profile may influence binding pocket compatibility .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~1.5–2.5) and metabolic stability, guiding SAR modifications .
Q. How can conflicting biological activity data across studies be resolved?
- Case example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (pH, bacterial strain variability).
- Resolution :
- Standardized protocols : Use CLSI guidelines for MIC assays and validate via multiple replicates.
- Structural analogs : Compare with derivatives like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide to isolate substituent effects .
- Mechanistic studies : Probe target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
- First aid : For eye exposure, irrigate with water for 15+ minutes and seek medical evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
